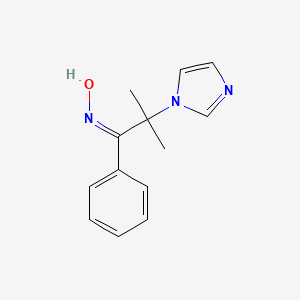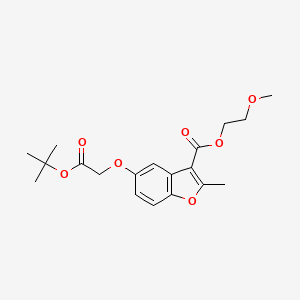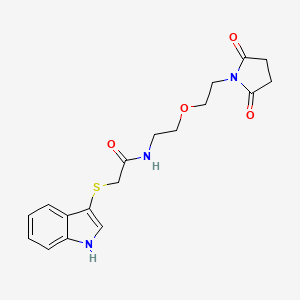![molecular formula C22H15BrN4O B2671057 4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-41-5](/img/structure/B2671057.png)
4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C16H10BrIN4O . More detailed structural information can be obtained from 1H NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound has been synthesized and evaluated for its potential as an anticancer agent . It has shown promising results in in vitro assays against various human cancer cell lines. For example, one variant of the compound was found to possess broad-spectrum anticancer activity, showing particular effectiveness towards leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties . It was found to be very active against P. aeruginosa, with some variants of the compound being twice as active as ampicillin against this bacterium .
Computer-Aided Molecular Design
The compound could potentially be used in computer-aided molecular design . Chemical Computing Group (CCG) technology, which is used by research chemists, biologists, and crystallographers at leading research and development institutions, could potentially utilize this compound in the discovery of new therapeutics and a myriad of consumer goods and products .
Machine Learning and Bioinformatics
The compound could potentially be used in machine learning and bioinformatics research . CCG technology has a proven track record of research and development in the fields of Computer-Aided Molecular Design, Molecular Simulations, Machine Learning, and Bioinformatics .
Atmospheric Science
While not directly related to the compound, the use of AI architectures in atmospheric science could potentially be applied to the study of this compound . AI has a wide range of applications in atmospheric science and plays a significant role in advancing our understanding of various systems, as well as improving our ability to monitor, predict, and respond to observations and simulations .
Scientific Large Language Models
Again, while not directly related to the compound, the use of scientific large language models (LLMs) could potentially be applied to the study of this compound . LLMs have revolutionized the way with which text and other modalities of data (e.g., molecules and proteins) are dealt, achieving superior performance in various applications and augmenting the scientific discovery process .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-benzyl-1-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O/c23-17-12-10-16(11-13-17)20-24-25-22-26(14-15-6-2-1-3-7-15)21(28)18-8-4-5-9-19(18)27(20)22/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNANOLPRRAIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)
![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)
![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/no-structure.png)



![N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2670983.png)



![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670992.png)

![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)
